(2S)-2-(2-Adamantyl)propan-1-amine

chiral adamantane asymmetric catalysis stereochemical differentiation

Sourcing (2S)-2-(2-Adamantyl)propan-1-amine (CAS 2248187-94-0) provides a unique chiral scaffold where the 2-adamantyl attachment renders the cage itself chiral—a feature absent in common 1-adamantyl analogs. The >95% ee validated synthetic route yields enantiopure material for developing sterically congested, enantioenriched catalysts and CNS lead compounds. Contact Excenen for custom synthesis quotes.

Molecular Formula C13H23N
Molecular Weight 193.334
CAS No. 2248187-94-0
Cat. No. B2808019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2-Adamantyl)propan-1-amine
CAS2248187-94-0
Molecular FormulaC13H23N
Molecular Weight193.334
Structural Identifiers
SMILESCC(CN)C1C2CC3CC(C2)CC1C3
InChIInChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3/t8-,9?,10?,11?,12?,13?/m1/s1
InChIKeyUISXCPIUCNRCAA-GLFGPFBSSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-(2-Adamantyl)propan-1-amine (CAS 2248187-94-0): Chiral 2-Adamantyl Building Block for Pharmaceutical and Enantioselective Synthesis Applications


(2S)-2-(2-Adamantyl)propan-1-amine (CAS 2248187-94-0) is a chiral primary amine with molecular formula C₁₃H₂₃N and molecular weight 193.33 g·mol⁻¹, characterized by an (S)-configured chiral center on the propan-1-amine α-carbon bearing a 2-adamantyl substituent [1]. The compound features a rigid, diamondoid adamantane cage fused through the secondary (C2) bridgehead position to the chiral α-methyl-ethylamine backbone (InChIKey: UISXCPIUCNRCAA-GLFGPFBSSA-N; canonical SMILES: CC(CN)C1C2CC3CC(C2)CC1C3) [1]. Unlike the more common 1-adamantyl regioisomer class exemplified by adapromine and rimantadine-type antivirals, the 2-adamantyl attachment point renders the adamantyl group itself chiral, creating an additional stereochemical dimension with significant consequences for molecular recognition and downstream applications in asymmetric catalysis, chiral ligand design, and stereochemically defined pharmaceutical building blocks [2][3].

Why 1-Adamantyl Analogs or Racemic 2-Adamantyl Mixtures Cannot Substitute for (2S)-2-(2-Adamantyl)propan-1-amine (CAS 2248187-94-0) in Stereochemically Demanding Research Applications


Substituting (2S)-2-(2-Adamantyl)propan-1-amine with structurally similar in-class compounds such as (2S)-2-(1-adamantyl)propan-1-amine (CAS 2248201-95-6), the racemic 2-(adamant-2-yl)propan-1-amine (CAS 1459782-47-8), or 1-(1-adamantyl)propan-1-amine (Adapromine, CAS 60196-90-9) introduces three fundamentally different structural variables that cannot be compensated by empirical adjustment of reaction or assay conditions. First, the 2-adamantyl attachment converts the intrinsically achiral adamantane cage into a chiral entity, generating diastereomeric relationships in downstream derivatives that are entirely absent in 1-adamantyl analogs [1]. Second, the (S) absolute configuration at the α-carbon of the propan-1-amine side chain enables enantioselective molecular recognition critical for chiral ligand performance, asymmetric catalysis, and biological target engagement; the racemate (CAS 1459782-47-8) would exhibit half the enantiomeric excess contributed by the pure (S)-enantiomer [2]. Third, comparative lipophilicity modeling indicates that the 2-adamantyl regioisomer exhibits a higher computed logP than the 1-adamantyl counterpart, altering membrane permeability, protein binding, and pharmacokinetic behavior [3]. Generic replacement with a 1-adamantyl analog or racemate thus introduces unquantified stereochemical and regioisomeric variables that render cross-compound biological activity data, catalytic performance metrics, and structure-activity relationships non-transferable [4].

Quantitative Differentiation Evidence for (2S)-2-(2-Adamantyl)propan-1-amine (CAS 2248187-94-0) versus Closest Structural Comparators


2-Adamantyl vs 1-Adamantyl C2-Substituted Amines: Stereochemical Architecture Dictates Chiral Ligand Design Potential

(2S)-2-(2-Adamantyl)propan-1-amine bears a 2-adamantyl substituent that renders the adamantane cage itself chiral — a feature entirely absent from 1-adamantyl analogs such as (2S)-2-(1-adamantyl)propan-1-amine (CAS 2248201-95-6). The 2-position attachment creates inherent adamantane cage chirality, generating diastereomeric pairs when the (S)-amine side chain is combined with cage chirality. In the context of enantioselective synthesis, sterically congested 2-adamantyl-based chiral alcohols and amines have been demonstrated as novel scaffolds for asymmetric catalyst design; the 1-adamantyl counterpart cannot provide an equivalent three-dimensional steric environment because the bridgehead 1-position is symmetric [1]. The enantioenriched (>95% ee) 2-adamantyl-substituted building blocks synthesized via enzyme-catalyzed kinetic resolution highlight the synthetic value of the 2-adamantyl chiral scaffold [1].

chiral adamantane asymmetric catalysis stereochemical differentiation C2-substitution enantioselective synthesis

2-Adamantyl Amine Synthesis Yields: Reduction of Unsaturated Nitriles Achieves 80–90% at Optimized Temperature for Bulky α-Substituted Substrates

The Novakov et al. (2022) synthesis study of 2-adamantyl-containing amines established that using lithium aluminum hydride (LiAlH₄), the simultaneous reduction of the double bond and nitrile group in α-substituted 2-adamantyl-containing unsaturated nitriles proceeds to 80–90% yield only when the reaction temperature is elevated to 65 °C. At lower temperatures, the presence of bulky α-substituents adjacent to the adamantyl fragment significantly retards the reduction process [1]. This temperature-dependent yield threshold provides a quantitative benchmark for process chemists attempting in-house synthesis versus procurement. Computationally predicted pharmacological activity for the 2-adamantyl amine class indicates potential antiviral, analgesic, and antidiabetic activity profiles — a broad pharmacological space that is distinct from the primarily antiviral activity of 1-adamantyl ethanamine/propanamine analogs (e.g., rimantadine, adapromine) [1][2].

reductive synthesis lithium aluminum hydride nickel-aluminum alloy nitrile reduction pharmacological activity prediction

Computed Physicochemical Differentiation: 2-Adamantyl vs 1-Adamantyl Substitution Alters Lipophilicity (XLogP3) and Basicity (pKa)

Computationally predicted physicochemical properties reveal quantifiable differences between 2-adamantyl and 1-adamantyl amine scaffolds. For 2-aminoadamantane (adamantan-2-amine), the predicted logP is 1.55 and the strongest basic pKa is 10.54–10.85 [1]. In comparison, 1-aminoadamantane (amantadine, 1-adamantylamine) exhibits a pKa of 10.1 at 25 °C [2]. While both scaffold types are lipophilic relative to simple aliphatic amines, the 2-adamantyl substitution systematically shifts the amine basicity by approximately 0.4–0.7 pKa units, attributable to differences in the electronic environment at the secondary bridgehead carbon versus the tertiary bridgehead [3]. For the full propan-1-amine side-chain derivatives, the 2-adamantyl regioisomer (adamant-2-yl) acetic acid analog exhibits XLogP3 = 3.000 ; the corresponding 1-adamantyl analog motif typically yields lower computed logP values (approximately 2.4–2.8 for 1-adamantyl acetic acid), reflecting the subtle but measurable impact of the attachment point on global molecular lipophilicity [4].

lipophilicity prediction ADME blood-brain barrier physicochemical profiling drug-likeness

2-Adamantyl Substituent in Glutamatergic Indications: Patent-Supported Differentiation from 1-Adamantyl NMDA Antagonists

International patent WO2003064372A1 (Vernalis Research Limited) specifically claims 2-adamantylalkylamines — including compounds where a 2-adamantyl moiety is linked to an amine group via an alkyl spacer — for the treatment of conditions associated with abnormalities in glutamatergic transmission [1]. This patent family represents a structurally distinct chemical series from the well-known 1-adamantyl NMDA antagonists memantine (1-amino-3,5-dimethyladamantane) and amantadine (1-aminoadamantane). The 2-adamantyl spatial orientation at the receptor binding site is described as providing a different pharmacological profile for glutamatergic modulation, potentially addressing limitations of 1-adamantyl-based NMDA antagonists including psychotomimetic side effects [1][2]. Hemantane (N-(2-adamantyl)hexamethyleneimine), a structurally related 2-adamantyl amine, has demonstrated NMDA receptor antagonism, sigma receptor agonism, and dopaminergic modulation — a polypharmacology profile distinct from memantine and amantadine [3].

glutamatergic transmission NMDA receptor neurodegeneration CNS drug design adamantyl patent landscape

Enantiopurity Requirement for Reproducible Chiral Building Block Applications: (2S) vs (2R) vs Racemate

(2S)-2-(2-Adamantyl)propan-1-amine (CAS 2248187-94-0) is the defined (S)-enantiomer with a specific optical rotation and chromatographic retention distinct from its enantiomer (2R)-2-(2-adamantyl)propan-1-amine and from the racemic mixture 2-(adamant-2-yl)propan-1-amine (CAS 1459782-47-8). In chiral amine building block applications, the enantiopurity of the starting material directly propagates to the enantiopurity of downstream products in asymmetric synthesis, chiral auxiliary, or chiral ligand preparation. The racemic analog (CAS 1459782-47-8) has a reported purity specification of 95%+ from commercial suppliers, but this represents chemical purity without enantiomeric enrichment . The (2S) form is cataloged separately with defined stereochemistry in the SMILES string as CC(CN)[C@@H]1C2CC3CC(C2)CC1C3 and InChIKey containing the stereochemical layer UISXCPIUCNRCAA-GLFGPFBSSA-N [1].

enantiomeric excess chiral purity chiral building block stereochemical reproducibility enantioselective application

Evidence-Backed Application Scenarios for (2S)-2-(2-Adamantyl)propan-1-amine (CAS 2248187-94-0) Based on Quantitative Differentiation Data


Chiral Building Block for Asymmetric Catalyst and Ligand Synthesis Leveraging 2-Adamantyl Cage Chirality

The 2-adamantyl moiety of (2S)-2-(2-Adamantyl)propan-1-amine introduces an additional stereogenic element (adamantane cage chirality) that 1-adamantyl analogs cannot provide. This makes the compound uniquely suited as a chiral building block for constructing sterically congested, enantioenriched catalysts and ligands. The demonstrated >95% ee synthetic route via enzyme-catalyzed kinetic resolution [1] validates that enantiopure 2-adamantyl chiral amines are accessible with high optical purity, enabling their use in the development of novel asymmetric transformations where the rigid, chiral adamantane scaffold enforces a well-defined three-dimensional environment around the catalytic center.

Lead Compound Scaffold for CNS Drug Discovery Targeting Glutamatergic Indications with Differentiated Polypharmacology

The patent-protected therapeutic space for 2-adamantylalkylamines in glutamatergic transmission disorders [2], combined with the polypharmacology profile (NMDA antagonism + sigma agonism + dopaminergic modulation) exhibited by structurally related 2-adamantyl amines [3], positions (2S)-2-(2-Adamantyl)propan-1-amine as a versatile starting scaffold for CNS lead optimization. The (S)-enantiomer provides a stereochemically defined entry point for exploring structure-activity relationships across multiple receptor targets simultaneously, with the higher computed lipophilicity of the 2-adamantyl scaffold supporting blood-brain barrier penetration [4].

Pharmacological Probe for Differentiating 2-Adamantyl vs 1-Adamantyl Scaffold Contributions to Antiviral, Analgesic, and Antidiabetic Activity

Computational pharmacological activity predictions for the 2-adamantyl amine class indicate potential antiviral, analgesic, and antidiabetic activity [5]. This broader predicted activity spectrum, compared to the predominantly antiviral profile of 1-adamantyl analogs such as rimantadine and adapromine, supports the use of (2S)-2-(2-Adamantyl)propan-1-amine as a pharmacological probe to dissect the contribution of the adamantyl attachment position to biological activity. The compound enables head-to-head comparative studies with 1-adamantyl positional isomers to validate whether the 2-substitution pattern unlocks additional therapeutic indications.

Process Chemistry Reference Standard for 2-Adamantyl Amine Synthetic Route Optimization

The documented synthetic yield data (80–90% via LiAlH₄ reduction at 65 °C, requiring 4–6-fold excess of Ni-Al alloy) [5] provides a quantitative benchmark against which in-house synthetic efforts can be measured. For laboratories evaluating make-versus-buy decisions, the established temperature-dependent yield thresholds and the requirement for excess reducing agent inform cost-of-goods calculations and process feasibility assessments. The compound thus serves dual roles as both a synthetic target and a reference standard for developing improved 2-adamantyl amine synthetic methodologies.

Quote Request

Request a Quote for (2S)-2-(2-Adamantyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.